6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties
Key Observations:
- Halogen Effects : The target’s 6,8-dichloro substitution contrasts with 4j’s phenyl groups (enhanced bulk) and SPC-I Br’s dibromo substitution. Chlorine’s smaller size and higher electronegativity may improve membrane permeability compared to bromine .
- Fluorinated Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability over methyl or ethyl substituents (e.g., 4j, 4e) due to reduced oxidative metabolism .
Physical and Spectral Data
- Melting Points: The target compound’s melting point is unreported, but analogs like 4j (289–292°C) and 4e (252–254°C) suggest high thermal stability, typical for halogenated quinazolinones .
- Spectral Signatures : Expected IR peaks for C=O (1688–1656 cm⁻¹) and C-Cl (750–550 cm⁻¹) align with 4j and 4e .
Biological Activity
The compound 6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHClFN\O
- Molecular Weight : 343.13 g/mol
Structural Features
- Dichloro and Trifluoromethyl Groups : These halogen substituents contribute to the compound's lipophilicity and potential interactions with biological targets.
- Methoxy Group : Enhances solubility and may influence binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that the compound exhibits cytotoxic effects against breast cancer MCF-7 cells. The IC value was determined to be around 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways.
Cyclooxygenase (COX) Inhibition
- COX-2 Inhibition : The compound showed moderate inhibition of COX-2, which is crucial in the inflammatory response. The IC values were recorded at approximately 20 µM .
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC Value | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM | |
| COX-2 Inhibition | COX Enzyme | 20 µM | |
| Antibacterial | Gram-positive Bacteria | Moderate Activity |
The mechanisms through which this compound exerts its biological effects are primarily through:
- Interaction with Enzymatic Targets : The presence of halogen atoms enhances binding affinity through halogen bonding interactions.
- Induction of Apoptosis in Cancer Cells : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
